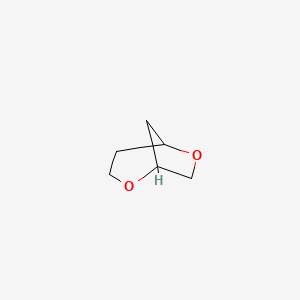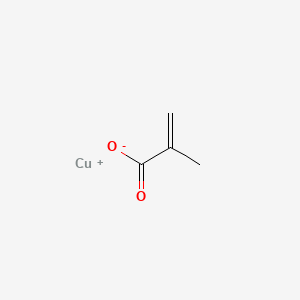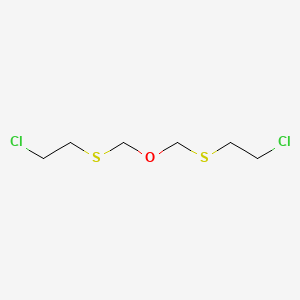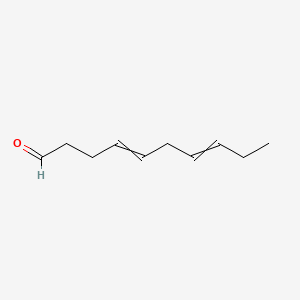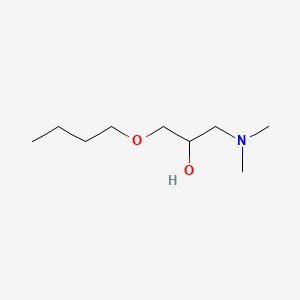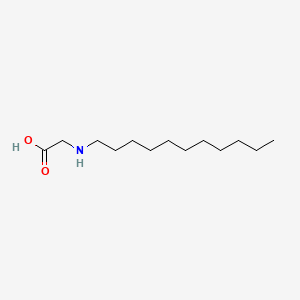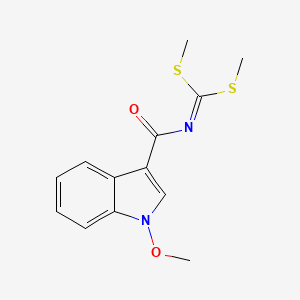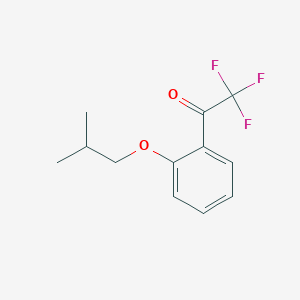
Eosol R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eosol R is an organic compound characterized by its white crystalline solid form at room temperature. It exhibits good solubility in various organic solvents and is commonly used as a reaction reagent in organic synthesis. This compound can function as a catalyst or intermediate in several organic synthesis reactions .
Preparation Methods
The preparation of Eosol R typically involves a series of organic synthesis reactions. One common method includes the oxidation of olefins followed by the esterification of carboxylic acids . The specific reaction conditions and reagents used can vary, but the general process involves:
Oxidation of Olefins: This step converts olefins into the corresponding carboxylic acids.
Esterification: The carboxylic acids are then esterified to form this compound.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Eosol R undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Eosol R has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical assays and studies involving enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Eosol R involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, this compound typically acts by:
Catalysis: Facilitating chemical reactions by lowering the activation energy.
Binding to Enzymes: Modulating enzyme activity by binding to active sites or allosteric sites.
Interacting with Cellular Pathways: Influencing cellular processes through interactions with signaling pathways.
Comparison with Similar Compounds
Eosol R can be compared with other similar compounds, such as:
Eosol S: Another organic compound with similar solubility and reactivity properties.
Eosol T: Known for its use in different organic synthesis reactions but with distinct functional groups.
This compound is unique due to its specific structural features and reactivity profile, which make it suitable for a wide range of applications in various fields.
Properties
CAS No. |
1341-71-5 |
|---|---|
Molecular Formula |
C23H42O4 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
oxolan-2-ylmethyl (E)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C23H42O4/c1-2-3-4-11-15-21(24)16-12-9-7-5-6-8-10-13-18-23(25)27-20-22-17-14-19-26-22/h9,12,21-22,24H,2-8,10-11,13-20H2,1H3/b12-9+ |
InChI Key |
SXRAILSODLEVQJ-FMIVXFBMSA-N |
Isomeric SMILES |
CCCCCCC(C/C=C/CCCCCCCC(=O)OCC1CCCO1)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC1CCCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



